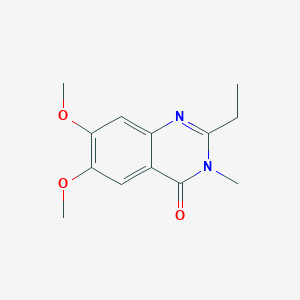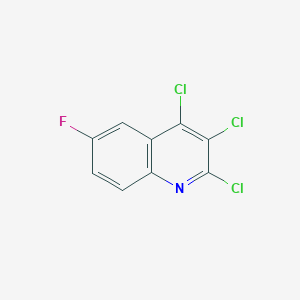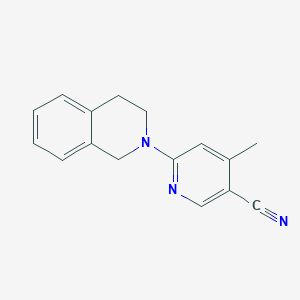
7-Bromo-2-propylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-propylisoindolin-1-one is a chemical compound characterized by the presence of a bromine atom at the 7th position and a propyl group at the 2nd position on the isoindolin-1-one core. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-propylisoindolin-1-one typically involves the bromination of 2-propylisoindolin-1-one. One common method is the reaction of 2-propylisoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-propylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-propylisoindolin-1-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of 7-azido-2-propylisoindolin-1-one, 7-thio-2-propylisoindolin-1-one, and 7-alkoxy-2-propylisoindolin-1-one.
Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.
Reduction Reactions: Formation of 2-propylisoindolin-1-one.
Applications De Recherche Scientifique
7-Bromo-2-propylisoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 7-Bromo-2-propylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propylisoindolin-1-one: Lacks the bromine atom at the 7th position, resulting in different reactivity and biological activity.
7-Chloro-2-propylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
7-Fluoro-2-propylisoindolin-1-one: Contains a fluorine atom at the 7th position, which may enhance its stability and bioactivity
Uniqueness
7-Bromo-2-propylisoindolin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s bioactivity, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
7-bromo-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7H2,1H3 |
Clé InChI |
IOHQAUFCVQGXLT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C(C1=O)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)


![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)




![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
